molecular formula C7H11N3 B1275426 N5,N5-Dimethylpyridine-2,5-diamine CAS No. 39856-52-5

N5,N5-Dimethylpyridine-2,5-diamine

Cat. No. B1275426
CAS RN: 39856-52-5
M. Wt: 137.18 g/mol
InChI Key: OLYQLAFJZQNFCK-UHFFFAOYSA-N
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Patent
US07902219B2

Procedure details

The N,N-dimethyl-6-nitropyridine-3-amine obtained above is taken up in 25 mL of ethanol. After addition of 4.8 g of stannous chloride, the reaction mixture is refluxed for 30 minutes and then concentrated to dryness. The residue is chromatographed on a column of silica, eluting with a 90/10 mixture of dichloromethane and ammoniacal methanol. The fractions containing the expected product are combined and concentrated to give 750 mg of 5-dimethylaminopyridine-2-amine in the form of a pasty yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[N:5][C:6]([N+:9]([O-])=O)=[CH:7][CH:8]=1>C(O)C>[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[N:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=NC(=CC1)[N+](=O)[O-])C
Step Two
Name
stannous chloride
Quantity
4.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column of silica
WASH
Type
WASH
Details
eluting with a 90/10 mixture of dichloromethane and ammoniacal methanol
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=CC(=NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.